D-Glucurono-delta-lactone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

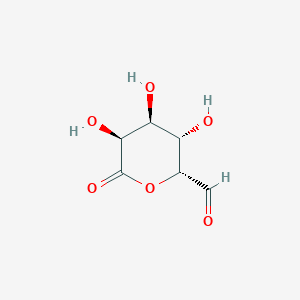

D-Glucurono-delta-lactone, also known as gluconolactone, is an organic compound with the chemical formula C6H10O6. It is a colorless solid and an oxidized derivative of glucose. This compound is commonly found in honey, wine, and fruit juices, and is widely used in the food industry as a sequestrant, acidifier, and leavening agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Glucurono-delta-lactone is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. The reaction generates hydrogen peroxide as a byproduct:

C6H12O6 + O2 → C6H10O6 + H2O2

The compound can also be produced by the oxidation of D-glucose with bromine water or with microorganisms or enzymes derived from these microorganisms .

Industrial Production Methods: In industrial settings, this compound is produced by direct crystallization from the aqueous solution of gluconic acid. Corn starch is often used as the major source of glucose for this process .

Types of Reactions:

- this compound spontaneously hydrolyzes to gluconic acid in water:

Hydrolysis: C6H10O6 + H2O → C6H12O7

Oxidation: It can undergo further oxidation to produce gluconic acid derivatives.

Reduction: The compound can be reduced back to glucose under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction is accelerated by heat and high pH.

Oxidation: Enzymes like glucose oxidase are commonly used.

Major Products:

Gluconic Acid: The primary product of hydrolysis.

Hydrogen Peroxide: A byproduct of the oxidation process.

Wissenschaftliche Forschungsanwendungen

D-Glucurono-delta-lactone has a wide range of applications in various fields:

Chemistry: Used as a chelating agent and a precursor for the synthesis of other chemicals.

Biology: Acts as an inhibitor of certain enzymes, such as amygdalin beta-glucosidase.

Medicine: Utilized in the formulation of pharmaceuticals for its mild acidifying properties.

Wirkmechanismus

D-Glucurono-delta-lactone exerts its effects primarily through hydrolysis to gluconic acid, which then participates in various biochemical pathways. It is metabolized to 6-phospho-D-gluconate, which enters the pentose phosphate pathway, providing metabolic energy equivalent to that of glucose .

Vergleich Mit ähnlichen Verbindungen

D-Gluconic Acid: The hydrolysis product of D-Glucurono-delta-lactone.

Glucono-gamma-lactone: Another lactone form of gluconic acid.

Uniqueness: this compound is unique due to its slow hydrolysis rate, which allows for gradual acidification in food products. This property makes it less tart compared to other common acidulants like citric acid .

Eigenschaften

IUPAC Name |

(2R,3S,4S,5S)-3,4,5-trihydroxy-6-oxooxane-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h1-5,8-10H/t2-,3+,4-,5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQGSJDKHSBLDG-QTBDOELSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1C(C(C(C(=O)O1)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[C@H]1[C@H]([C@@H]([C@@H](C(=O)O1)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2555372.png)

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2555373.png)

![N-methyl-6-(propan-2-yloxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2555383.png)